molecular formula C29H48N10O11S B14195292 Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine CAS No. 919285-70-4

Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine

Cat. No.: B14195292
CAS No.: 919285-70-4
M. Wt: 744.8 g/mol
InChI Key: FDAAQMCHMBULEV-VJANTYMQSA-N
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Description

Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine is a complex peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The structure of this peptide includes glycine, leucine, proline, alanine, and cysteine residues, which contribute to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may utilize recombinant DNA technology to express the peptide in microbial systems, followed by purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be modified through substitution reactions, such as acetylation or methylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.

    Substitution: Acetylation can be achieved using acetic anhydride, while methylation may involve methyl iodide.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with acetyl or methyl groups.

Scientific Research Applications

Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide in treating diseases.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue may form disulfide bonds with target proteins, altering their conformation and function. Additionally, the peptide may influence signaling pathways by acting as a ligand or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycine: A simpler dipeptide used as a buffer in biological systems.

    Glycyl-L-leucine: Another dipeptide with applications in studying peptide transport and metabolism.

    Glycyl-L-proline: Known for its role in collagen synthesis and wound healing.

Uniqueness

Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine is unique due to its complex structure, which combines multiple amino acids, each contributing distinct properties. This complexity allows for diverse interactions and functions, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

919285-70-4

Molecular Formula

C29H48N10O11S

Molecular Weight

744.8 g/mol

IUPAC Name

2-[[(2R)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C29H48N10O11S/c1-15(2)7-17(37-22(42)10-31-20(40)8-30)27(48)34-12-24(44)39-6-4-5-19(39)29(50)36-16(3)26(47)33-9-21(41)32-11-23(43)38-18(14-51)28(49)35-13-25(45)46/h15-19,51H,4-14,30H2,1-3H3,(H,31,40)(H,32,41)(H,33,47)(H,34,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,45,46)/t16-,17-,18-,19-/m0/s1

InChI Key

FDAAQMCHMBULEV-VJANTYMQSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)CN

Origin of Product

United States

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